4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a pyridine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the intermediate products to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific reaction but may include the use of bases or acids to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Piperidin-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid
- 4-[2-(Morpholin-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid
Uniqueness
4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to similar compounds with piperidine or morpholine rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of the spleen tyrosine kinase (Syk). This article explores the biological activity of this compound, supported by various research findings and case studies.
The compound's molecular formula is C₁₈H₂₇N₃O₅S, with a molecular weight of 385.48 g/mol. It has been categorized as an irritant, necessitating careful handling in laboratory settings. The CAS number for this compound is 919748-82-6 .
The biological activity of 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid primarily involves its role as a Syk inhibitor . Syk is a critical protein involved in various signaling pathways related to immune responses, inflammation, and cell proliferation. Inhibition of Syk can lead to therapeutic effects in several diseases, including:
- Inflammatory diseases : Asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
- Autoimmune conditions : Ulcerative colitis and lupus.
- Cancer : Various types where Syk plays a role in tumor growth and metastasis .
In Vitro Studies
Research has shown that 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid exhibits significant inhibitory effects on Syk activity in vitro. For instance:
- Cell Line Studies : In human B-cell lines, treatment with this compound resulted in decreased proliferation and increased apoptosis, suggesting its potential as an anti-cancer agent .
In Vivo Studies
Animal model studies have demonstrated the efficacy of this compound in reducing symptoms associated with inflammatory diseases:
- Mouse Models : Administration of the compound in models of asthma showed a reduction in airway hyperresponsiveness and inflammation markers, indicating its therapeutic potential .
Case Studies
Several case studies have highlighted the effectiveness of Syk inhibitors similar to 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid:
- Rheumatoid Arthritis : Patients treated with Syk inhibitors experienced significant improvement in disease activity scores compared to controls.
- Chronic Allergic Conditions : A clinical trial reported that patients receiving Syk-targeted therapy had reduced flare-ups and improved quality of life metrics .
Comparative Biological Activity Table
Compound Name | Mechanism | Disease Target | Efficacy |
---|---|---|---|
4-Azepan Compound | Syk Inhibition | Asthma, RA | High |
Other Syk Inhibitors | Syk Inhibition | Cancer | Moderate |
Traditional Anti-inflammatories | COX Inhibition | Pain/Inflammation | Variable |
Properties
IUPAC Name |
4-[2-(azepan-1-ylsulfonyl)ethyl-(pyridin-4-ylmethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c22-17(5-6-18(23)24)20(15-16-7-9-19-10-8-16)13-14-27(25,26)21-11-3-1-2-4-12-21/h7-10H,1-6,11-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQQACRYDMYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.